2,4,4-Trimethyl-1,2-oxazolidin-3-one
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Overview
Description
2,4,4-Trimethyl-1,2-oxazolidin-3-one is a chemical compound with the molecular formula C6H11NO2. It is a heterocyclic compound containing an oxazolidine ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,4,4-Trimethyl-1,2-oxazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of 2-amino-2-methyl-1-propanol with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which cyclizes to form the oxazolidine ring .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2,4,4-Trimethyl-1,2-oxazolidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The nitrogen atom in the oxazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Oxazolidinones
Reduction: Amines
Substitution: Substituted oxazolidines
Scientific Research Applications
2,4,4-Trimethyl-1,2-oxazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4,4-Trimethyl-1,2-oxazolidin-3-one involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and properties. The pathways involved include nucleophilic substitution and cyclization reactions, which are essential for its biological and chemical activities .
Comparison with Similar Compounds
- 2,4,4-Trimethyl-1,3-oxazolidine
- 2,2,3-Trimethyl-1,3-oxazolidine
- 4,4-Dimethyl-1,3-oxazolidin-2-one
- 2-tert-butyl-3,4,4-trimethyl-1,3-oxazolidine
Comparison: 2,4,4-Trimethyl-1,2-oxazolidin-3-one is unique due to its specific ring structure and the presence of three methyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it more suitable for certain applications in synthesis and industrial processes .
Properties
CAS No. |
81777-93-7 |
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Molecular Formula |
C6H11NO2 |
Molecular Weight |
129.16 g/mol |
IUPAC Name |
2,4,4-trimethyl-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C6H11NO2/c1-6(2)4-9-7(3)5(6)8/h4H2,1-3H3 |
InChI Key |
RPPFVHPKAYJEOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CON(C1=O)C)C |
Origin of Product |
United States |
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